A457 Antagonist
Description
Overview of Prokineticin Receptor System and its Physiological Significance
The prokineticin system is composed of peptide ligands and their corresponding G protein-coupled receptors that play a vital role in a wide array of biological functions. researchgate.net
The prokineticin family consists of two secreted peptide ligands, prokineticin 1 (PK1), also known as endocrine gland-derived vascular endothelial growth factor (EG-VEGF), and prokineticin 2 (PK2). oup.commdpi.com These ligands are small, cysteine-rich proteins that bind to and activate two high-affinity GPCRs: prokineticin receptor 1 (PKR1) and prokineticin receptor 2 (PKR2). mdpi.comguidetopharmacology.org PK1 and PK2 share about 50% homology, and their biological activity is dependent on an identical N-terminal sequence (AVITGA) and ten cysteine residues that form five disulfide bridges. oup.comnih.gov
PKR1 and PKR2 share approximately 85% amino acid identity and are encoded by genes on different chromosomes. oup.com PKR1 is primarily found in peripheral tissues like the heart, reproductive organs, and gastrointestinal tract, while PKR2 is more abundant in the central nervous system (CNS), particularly in the suprachiasmatic nucleus (SCN) and olfactory bulb. oup.comnih.govencyclopedia.pub Upon ligand binding, these receptors activate various intracellular signaling pathways by coupling to Gq, Gi, and Gs proteins, leading to calcium mobilization, phosphoinositide turnover, and modulation of adenylyl cyclase. mdpi.comguidetopharmacology.orgencyclopedia.pub
| Component | Alternate Names | Primary Location | Key Structural Feature |
|---|---|---|---|
| Prokineticin 1 (PK1) | EG-VEGF | Steroidogenic glands, Uterus, Placenta | AVITGA N-terminal sequence, 10 cysteine residues |
| Prokineticin 2 (PK2) | Bv8 | Central Nervous System (SCN), Testis | AVITGA N-terminal sequence, 10 cysteine residues |
| Prokineticin Receptor 1 (PKR1) | - | Peripheral tissues (heart, gut, reproductive organs) | 7-transmembrane GPCR |
| Prokineticin Receptor 2 (PKR2) | - | Central Nervous System (SCN, olfactory bulb) | 7-transmembrane GPCR, ~85% identity with PKR1 |
The prokineticin system is integral to several critical physiological processes:
Neurogenesis : Prokineticin 2 signaling is essential for the development of the olfactory bulb. mdpi.com It plays a role in the proliferation and differentiation of enteric neural crest cells, which are crucial for the formation of the enteric nervous system. oup.commdpi.com
Reproduction : The prokineticin pathway is a critical regulator of both central and peripheral reproductive functions. researchgate.net PK2 and PKR2 are implicated in the embryonic migration of gonadotropin-releasing hormone (GnRH) neurons, a fundamental process for sexual maturation. researchgate.netoup.com In peripheral reproductive tissues, prokineticins are involved in ovarian function, embryo implantation, and placental development. researchgate.netmdpi.comresearchgate.net
Circadian Rhythm : Prokineticin 2 is identified as a key output molecule from the SCN, the master circadian clock in mammals. nih.govtandfonline.complos.org The rhythmic expression of PK2 in the SCN, which is high during the day, transmits circadian signals to regulate locomotor activity and other daily physiological rhythms. nih.govplos.orgnih.gov The receptor for PK2 is expressed in primary SCN target areas that control circadian behaviors. nih.gov
Dysfunction of the prokineticin signaling pathway, particularly involving PKR2, is linked to several human diseases. Mutations in the PROKR2 gene are associated with Kallmann syndrome (KS), a developmental disorder characterized by hypogonadotropic hypogonadism and a defective sense of smell (anosmia), underscoring its importance in GnRH neuron migration. encyclopedia.puboup.comnih.gov These mutations can also lead to isolated hypogonadotropic hypogonadism without anosmia. oup.com Furthermore, dysregulation of the prokineticin system has been implicated in inflammation, pain, and neuroinflammatory conditions, where the system is significantly upregulated. mdpi.comnih.govencyclopedia.pub This upregulation can create a positive feedback loop that contributes to the pathology of inflammatory diseases. encyclopedia.pub
Role of Prokineticin Signaling in Neurogenesis, Reproduction, and Circadian Rhythm
Rationale for Antagonist Development Targeting G Protein-Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets for a substantial portion of all approved drugs. ahajournals.org The development of antagonists that block GPCR activity is a cornerstone of modern pharmacology for several reasons:
Therapeutic Intervention : Many diseases are driven by the over-activation of GPCR signaling pathways. portlandpress.com Antagonists can block this excessive signaling, providing a direct therapeutic benefit. This is a well-established strategy in conditions like hypertension and heart failure, with the use of beta-blockers (β-adrenergic receptor antagonists). ahajournals.org
High Specificity : The development of selective antagonists allows for the precise targeting of a specific receptor subtype, minimizing off-target effects. portlandpress.com This is crucial for receptors like the prokineticin receptors, which have distinct physiological roles despite their structural similarity.
Investigative Tools : Antagonists are indispensable pharmacological probes for dissecting the physiological and pathological roles of specific GPCRs. nih.gov By blocking a receptor's function, researchers can elucidate its downstream effects and its contribution to biological systems.
Correcting Misfolded Proteins : Some antagonists can act as pharmacological chaperones. For certain genetic mutations that cause GPCRs to misfold and become trapped inside the cell, small molecule antagonists can bind to the receptor, stabilize its correct conformation, and facilitate its transport to the cell surface, thereby restoring its function. pnas.orgnih.gov
A457 Antagonist as a Key Pharmacological Probe in PKR2 Research
A457 is a small molecule antagonist of the prokineticin receptor 2 (PKR2). medchemexpress.com It has been identified as a potent inhibitor of PKR2 signaling, with a reported IC₅₀ value of 102 nM. medchemexpress.com The primary significance of A457 in PKR2 research lies in its demonstrated ability to act as a pharmacological chaperone for specific trafficking-defective PKR2 mutants associated with Kallmann syndrome. nih.govnih.gov
Research has shown that certain mutations in the PROKR2 gene, such as P290S, cause the receptor protein to be misfolded and retained within the cell's endoplasmic reticulum, preventing it from reaching the cell surface to perform its function. nih.gov Studies have demonstrated that treatment with A457 can rescue the cell surface expression and signaling function of the P290S PKR2 mutant. nih.govnih.gov However, A457 was not effective in rescuing other mutants like W178S and G234D, suggesting a specific mechanism of action likely related to the conformational state around its binding site. mdpi.comnih.gov This differential effect makes A457 a valuable tool for studying the specific structural defects caused by different disease-associated mutations and for exploring potential therapeutic strategies for patients carrying such mutations. nih.gov
| PKR2 Mutant | Location of Mutation | Effect of Mutation | Effect of A457 Treatment | Reference |
|---|---|---|---|---|
| P290S | Transmembrane Domain | Intracellular retention, deficient trafficking | Rescued cell surface expression and function | mdpi.comnih.govnih.gov |
| W178S | Transmembrane Domain | Intracellular retention, deficient trafficking | No effect on cell surface expression | nih.govnih.gov |
| G234D | Transmembrane Domain | Intracellular retention, deficient trafficking | No effect on cell surface expression | nih.govnih.gov |
Properties
CAS No. |
1233923-95-9 |
|---|---|
Molecular Formula |
C26H33ClN2O3 |
Molecular Weight |
457.01 |
IUPAC Name |
1-Benzyl-pyrrolidine-3-carboxylic acid (9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethyl)-isobutyl-amide |
InChI |
InChI=1S/C26H33ClN2O3/c1-19(2)15-29(17-21-13-23(27)25-24(14-21)31-11-6-12-32-25)26(30)22-9-10-28(18-22)16-20-7-4-3-5-8-20/h3-5,7-8,13-14,19,22H,6,9-12,15-18H2,1-2H3 |
InChI Key |
IOXBZEKQVLIIQH-UHFFFAOYSA-N |
SMILES |
O=C(C1CN(CC2=CC=CC=C2)CC1)N(CC3=CC(Cl)=C4OCCCOC4=C3)CC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A457; A-457; A 457; A457 Antagonist; |
Origin of Product |
United States |
Discovery, Characterization, and Classification of A457 Antagonist
Identification of A457 as a Prokineticin Receptor 2 Antagonist
A457 is recognized in scientific literature as an antagonist of Prokineticin Receptor 2 (PKR2). medchemexpress.comnih.gov Its identification stems from research investigating molecules that can modulate the activity of the prokineticin system, which is involved in various physiological processes. mdpi.com The primary action of A457 is to block the function of PKR2, a G protein-coupled receptor (GPCR). nih.govresearchgate.net
Pharmacological studies have quantified its potency, establishing an IC50 value of 102 nM for its antagonistic activity at the PKR2. medchemexpress.com The IC50 value represents the concentration of an inhibitor required to block 50% of the biological response. This specific identification is crucial for its use as a research tool to probe the functions of PKR2 and to investigate the consequences of its blockade. nih.govnih.gov Furthermore, A457 has been instrumental in studying certain mutations of the PKR2 gene (PROKR2) associated with Kallmann syndrome, a condition characterized by hypogonadotropic hypogonadism. nih.govresearchgate.net
In Vitro Pharmacological Characterization of A457 Antagonism
The pharmacological profile of A457 has been determined through a series of in vitro experiments designed to assess its inhibitory function and receptor specificity.
Assessment of Functional Inhibition of Ligand-Induced PKR2 Signaling
A457 has been shown to be a potent inhibitor of PKR2 signaling pathways when activated by its natural ligand, Prokineticin 2 (PK2). nih.govnih.gov In experimental models using Chinese hamster ovary (CHO) cells engineered to express PKR2, A457 effectively blocks the receptor's downstream effects. nih.gov
One key function of PKR2 activation by PK2 is the mobilization of intracellular calcium. Studies using an aequorin-based calcium mobilization assay demonstrated that A457 dose-dependently inhibits the PK2-induced increase in intracellular calcium. nih.gov Another study highlighted the role of PKR2 signaling in cell migration. In a transwell assay, PK2 promoted the migration of cells expressing PKR2, an effect that was inhibited by A457. nih.gov This experiment also explored the specific signaling pathways involved, suggesting that the Gαq signaling pathway is critical for PK2-induced cell migration and is the target of A457's inhibitory action. nih.gov
Table 1: Functional Inhibition of PKR2 by A457
| Assay Type | Cell System | Ligand | Observed Effect of A457 | Reference |
|---|---|---|---|---|
| Calcium Mobilization | HEK293 Cells | Prokineticin 2 (PK2) | Dose-dependent inhibition of PK2-induced signaling. | nih.gov |
| Cell Migration (Transwell Assay) | CHO Cells expressing PKR2 | Prokineticin 2 (PK2) | Inhibited PROK2-induced cell migration. | nih.gov |
| Rescue of Mutant Receptor Function | HEK293 Cells | Prokineticin 2 (PK2) | Rescued cell surface expression and signaling of the P290S PKR2 mutant. | nih.govresearchgate.net |
Classification of A457 as a Small Molecule Antagonist
A457 is classified as a small molecule antagonist. researchgate.net This classification distinguishes it from larger biological antagonists, such as antibodies or peptide-based inhibitors. Small molecule drugs are low molecular weight organic compounds that can be designed to interact with biological targets like GPCRs. researchgate.net The characterization of A457 as a small molecule is significant because such compounds have properties that can allow them to be cell-permeant, a characteristic that was utilized in studies where A457 was used to rescue the function of certain intracellularly retained PKR2 mutants. nih.govresearchgate.net
Table 2: Pharmacological Data for A457
| Parameter | Value | Target | Reference |
|---|---|---|---|
| IC₅₀ | 102 nM | Prokineticin Receptor 2 (PKR2) | medchemexpress.com |
| Classification | Small Molecule Antagonist | Prokineticin Receptor 2 (PKR2) | researchgate.net |
Mechanistic Insights into A457 Antagonist Action
Molecular Mechanism of PKR2 Antagonism
The inhibitory effect of A457 on PKR2 signaling is a key aspect of its pharmacological profile. Understanding the nature of this antagonism, whether competitive or non-competitive, and the potential for allosteric modulation provides crucial insights into its interaction with the receptor.
Competitive versus Non-Competitive Antagonism at the PKR2 Receptor
A competitive antagonist directly competes with the endogenous ligand for binding to the active site of the receptor. youtube.com This type of antagonism can typically be overcome by increasing the concentration of the agonist. youtube.com Conversely, a non-competitive antagonist binds to a site on the receptor distinct from the agonist's binding site, known as an allosteric site. youtube.compharmacologycanada.org This binding event induces a conformational change in the receptor that prevents its activation, regardless of the agonist concentration. youtube.comderangedphysiology.com
In the context of A457, it has been shown to suppress PKR2 signaling with an IC50 of 102 nM. medchemexpress.commedchemexpress.comnih.gov While the specific nature of its antagonism (competitive vs. non-competitive) is not explicitly detailed in the provided information, the ability of A457 to act as a pharmacological chaperone suggests a more complex interaction than simple competitive binding. The rescue of misfolded mutant receptors often involves the antagonist binding to and stabilizing a conformation of the receptor that facilitates its proper folding and trafficking, a mechanism that can be associated with allosteric interactions. frontiersin.orgmdpi.com
Allosteric Modulation Considerations in A457 Binding
Allosteric modulators are ligands that bind to a receptor at a site different from the orthosteric site (the binding site of the endogenous ligand). mdpi.commonash.edu This binding can either enhance (positive allosteric modulator or PAM) or inhibit (negative allosteric modulator or NAM) the receptor's response to the endogenous ligand. mdpi.com The concept of allosteric modulation is gaining traction in drug development as it can offer greater receptor subtype selectivity and a more nuanced control of receptor function. mdpi.commonash.edu
The action of A457 as a pharmacological chaperone for specific PKR2 mutants strongly suggests an allosteric mechanism. frontiersin.orgnih.gov By binding to a site on the misfolded receptor, A457 is hypothesized to induce a conformational change that corrects the folding defect, allowing the receptor to pass the cell's quality control systems and traffic to the cell surface. frontiersin.orgmdpi.com This chaperone effect, which is selective for certain mutations, points towards A457 interacting with a specific, and likely allosteric, binding pocket that is accessible in these mutant forms. nih.govmdpi.com
A457 Antagonist as a Pharmacological Chaperone for Misfolded PKR2 Mutants
Mutations in the PROKR2 gene can lead to misfolded receptor proteins that are retained within the cell, typically in the endoplasmic reticulum (ER), and subsequently degraded. pnas.orgnih.gov This prevents the receptor from reaching the cell surface to perform its function, leading to diseases like Kallmann syndrome. nih.govscirp.org Pharmacological chaperones are small molecules that can enter the cell, bind to these misfolded receptors, and facilitate their correct folding and transport to the plasma membrane. frontiersin.orgmdpi.comresearchgate.net
Enhancement of Mutant PKR2 Cell Surface Expression
A key function of A457 as a pharmacological chaperone is its ability to increase the cell surface expression of certain mutant PKR2 receptors. nih.govfrontiersin.org Studies have demonstrated that treatment with A457 significantly increases the presence of the P290S mutant receptor on the cell surface. nih.govnih.gov For instance, a 16-hour treatment with 1 μM A457 dramatically increased the cell surface expression of P290S PKR2. nih.gov This effect was found to be both dose- and time-dependent. nih.gov However, A457 did not have the same effect on other trafficking-deficient mutants like W178S and G234D. nih.govnih.gov
| PKR2 Mutant | Effect of A457 Treatment (1 μM for 16h) | Fold Increase in Cell Surface Expression (Approx.) |
|---|---|---|
| P290S | Significant Increase | ~17-fold |
| W178S | No Significant Effect | ~1.4-fold |
| G234D | No Significant Effect | ~3.9-fold |
Restoration of Mutant PKR2 Functional Activity
Beyond simply relocating the mutant receptor, A457 can also restore its functional activity. nih.govfrontiersin.org After treating cells expressing the P290S mutant with A457 and then washing the compound away to eliminate its acute antagonistic effects, the rescued receptors were able to respond to the endogenous ligand, prokineticin 2 (PK2), and trigger downstream signaling pathways, such as calcium mobilization. nih.gov This restoration of function was not observed in cells expressing the W178S or G234D mutants following A457 treatment. nih.gov The restored signaling in P290S-expressing cells was dependent on the concentration of A457 used for the rescue and the duration of the treatment. nih.gov
Specificity of Rescue for Distinct PKR2 Mutations (e.g., P290S vs. W178S, G234D)
The rescue effect of A457 is highly specific to the nature of the PKR2 mutation. nih.govmdpi.com It effectively rescues the P290S and V274D mutants but fails to rescue the W178S and G234D mutants. nih.govnih.govmdpi.com This specificity is thought to be due to the location of the mutations in relation to the A457 binding site. nih.govmdpi.com It is hypothesized that A457 binds near the fourth transmembrane domain of PKR2, in a region adjacent to the P290 and V274 residues. nih.govmdpi.com This binding is believed to stabilize the conformation in this specific area, thereby correcting the folding defects caused by the P290S and V274D mutations. mdpi.com In contrast, the W178S and G234D mutations are located in different regions of the receptor, and the binding of A457 is unable to rectify the conformational problems caused by these particular amino acid changes. nih.govmdpi.com This differential effect highlights the targeted nature of A457's chaperone activity. nih.gov
| PKR2 Mutant | Location of Mutation | Rescued by A457? | Hypothesized Reason |
|---|---|---|---|
| P290S | Transmembrane Domain 6 | Yes | A457 binding site is near the mutation, allowing for conformational correction. nih.govmdpi.com |
| V274D | Near Transmembrane Domain 4 | Yes | A457 binding site is near the mutation, allowing for conformational correction. nih.govmdpi.com |
| W178S | Transmembrane Domain 4 | No | Mutation is not in a region conformationally affected by A457 binding. nih.govmdpi.com |
| G234D | Transmembrane Domain | No | Mutation is not in a region conformationally affected by A457 binding. nih.govmdpi.com |
Hypothesized Mechanism of Action on Receptor Conformation and Trafficking
The this compound is understood to function as a pharmacological chaperone, particularly for the G protein-coupled prokineticin receptor 2 (PKR2). researchgate.netnih.gov In certain genetic disorders like Kallmann syndrome, mutations in the PROKR2 gene can lead to misfolding of the receptor protein. researchgate.netescholarship.org These conformationally abnormal receptors are often trapped within the cell's secretory pathway, primarily in the endoplasmic reticulum (ER), and fail to travel—or "traffic"—to the cell surface, rendering them non-functional. researchgate.netnih.govescholarship.org
The hypothesized mechanism for A457 involves its ability to bind to these intracellularly retained mutant receptors. nih.govnih.gov This binding is thought to stabilize the receptor's structure, correcting the conformational defect and allowing it to pass the cell's quality control mechanisms within the ER. researchgate.netnih.gov Once stabilized, the receptor-antagonist complex can be successfully trafficked to the plasma membrane. nih.gov For the antagonist to be effective as a chaperone, it must be removed after promoting trafficking to the cell surface, allowing the receptor to then bind its natural ligand. nih.gov
Research has demonstrated that A457 is highly effective in rescuing the cell surface expression and function of the P290S PKR2 mutant, which is associated with Kallmann syndrome. nih.govnih.gov However, its chaperone activity is not universal for all PKR2 mutations. Studies have shown it has no significant effect on rescuing the W178S and G234D mutants. nih.govmedchemexpress.com This specificity suggests that A457's corrective action on conformation is localized to its binding site, which is believed to be near the fourth transmembrane domain, in proximity to the P290 residue. researchgate.net The G234D mutation, for instance, may induce a more severe distortion of the receptor's conformation that cannot be corrected by either A457 or general chemical chaperones like glycerol. nih.gov
Table 1: Effect of A457 on Cell Surface Expression of PKR2 Mutants
| PKR2 Mutant | Location of Mutation | Effect of A457 (1 μM) on Cell Surface Expression | Reference |
|---|---|---|---|
| P290S | Transmembrane Domain | Dramatically increased surface expression and rescued function. | nih.gov |
| W178S | Transmembrane Domain | No significant effect on surface expression. | nih.gov |
| G234D | Transmembrane Domain | No significant effect on surface expression. | nih.gov |
Downstream Signaling Pathway Modulation by this compound
The prokineticin receptor 2 (PKR2) is a Gq protein-coupled receptor (Gq-GPCR). nih.gov Activation of PKR2 by its ligand, prokineticin-2 (PK2), initiates signaling cascades that are primarily mediated by the Gαq subunit. nih.govionbiosciences.com These pathways are crucial for the receptor's physiological functions. A457, as a PKR2 antagonist, directly modulates these downstream events by blocking the receptor's activation. nih.gov
Impact on Intracellular Calcium Mobilization (IP3/Ca2+ Pathway)
A primary signaling pathway for Gq-coupled receptors like PKR2 is the activation of phospholipase C (PLC). ionbiosciences.comwikipedia.org Upon receptor activation, PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). wikipedia.org IP3, being soluble, diffuses into the cytoplasm and binds to IP3 receptors, which are ligand-gated calcium channels on the membrane of the endoplasmic reticulum. wikipedia.orgnih.gov This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, a process known as intracellular calcium mobilization. wikipedia.orgplos.org
As a competitive antagonist, A457 inhibits PK2-induced signaling with an IC50 value of 102 nM. nih.govmedchemexpress.com This means it blocks the ability of the natural ligand to activate the receptor and, consequently, prevents the downstream activation of the PLC-IP3-Ca2+ cascade.
However, in its role as a pharmacological chaperone for the P290S mutant, A457 has a paradoxical effect on signaling. By rescuing the mutant receptor and enabling its expression on the cell surface, A457 restores the cell's ability to respond to the PK2 ligand. nih.govnih.gov Studies have shown that cells expressing the P290S mutant, which are normally non-functional, exhibit a significant increase in intracellular calcium upon stimulation with PK2 after being treated with A457. nih.gov
Table 2: Rescued Calcium Signaling in P290S PKR2 Mutant by A457
| Cell Condition | Treatment | Stimulation | Outcome on Intracellular Calcium | Reference |
|---|---|---|---|---|
| Expressing WT-PKR2 | None | PK2 | Robust calcium mobilization. | nih.gov |
| Expressing P290S-PKR2 | Vehicle (Control) | PK2 | No significant calcium response. | nih.gov |
| Expressing P290S-PKR2 | A457 | PK2 | Signaling function rescued, resulting in significant calcium mobilization. | nih.gov |
Modulation of Mitogen-Activated Protein Kinase (MAPK) and Cyclic AMP (cAMP) Signaling Cascades
Beyond calcium mobilization, PKR2 activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathway, also referred to as the extracellular signal-regulated kinase (ERK) cascade. nih.gov The MAPK cascade is a critical signaling module that regulates a wide array of cellular processes, including cell growth and proliferation. nih.govharvard.edu The activation of this pathway is a known downstream event following the stimulation of PKR2 by its ligand, PK-2. nih.gov As an antagonist, A457 would be expected to block this ligand-induced activation of the MAPK pathway. By functioning as a chaperone for trafficking-deficient mutants like P290S, A457 restores the receptor's functionality, thereby re-enabling the cell to activate the MAPK pathway in response to ligand stimulation. nih.gov
The relationship between A457 and the cyclic AMP (cAMP) signaling cascade is less direct. PKR2 is primarily a Gq-coupled receptor, and the cAMP pathway is canonically regulated by Gs (stimulatory) and Gi (inhibitory) G proteins, which modulate the activity of adenylyl cyclase. martenpostma.nltocris.com There is no direct evidence to suggest that PKR2 signaling, and therefore A457's antagonism, has a primary effect on cAMP production. However, significant crosstalk exists between major signaling pathways. nih.gov For instance, cAMP levels can influence the MAPK cascade in a cell-specific manner, sometimes leading to activation and other times to inhibition. nih.gov While A457's primary modulatory action is on the Gq-mediated IP3/Ca2+ and MAPK pathways, potential indirect effects on cAMP signaling via pathway crosstalk cannot be entirely ruled out, though this is not its established mechanism of action.
Structural and Molecular Determinants of A457 Antagonist Activity
The efficacy of A457 as a PKR2 antagonist and pharmacological chaperone is deeply rooted in its chemical structure and its interaction with the receptor.
Structure-Activity Relationship (SAR) Studies of A457 and Related Analogues
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into effective drugs. nih.govnih.govnih.gov For A457 and its analogues, these studies have been instrumental in defining the chemical features essential for its biological activity.
Identification of Chemical Features Critical for PKR2 Affinity and Antagonism
A457's ability to bind to and antagonize PKR2 is dictated by specific chemical moieties within its structure. It inhibits PK2-induced PKR2 signaling with an IC50 of 102 nM. medchemexpress.com While detailed public SAR data on A457 is limited, the principles of GPCR antagonism suggest that the molecule's size, shape, and distribution of hydrophobic and hydrogen-bonding features are critical for its affinity to the receptor's binding pocket. nih.gov The antagonist's structure allows it to occupy the binding site and prevent the conformational changes necessary for receptor activation by the endogenous ligand, prokineticin-2 (PK2).
Exploration of Substituent Effects on Pharmacological Chaperone Activity
A significant aspect of A457's activity is its role as a pharmacological chaperone, a small molecule that can rescue misfolded proteins. nih.govmdpi.comnih.gov This activity is highly dependent on the specific mutation affecting the PKR2 receptor. A457 has been shown to rescue the cell surface expression and function of the P290S and V274D mutants of PKR2, but not the W178S and G234D mutants. nih.govmdpi.comresearchgate.net This differential effect suggests that the chaperone activity of A457 is not a general phenomenon but is instead structurally specific. It is hypothesized that A457 can only correct the conformation of the receptor around its binding site, which is near the fourth transmembrane domain where the P290 and V274 residues are located. mdpi.comresearchgate.net The presence of A457 is thought to stabilize the conformation of these misfolded receptors, allowing them to pass the cell's quality control mechanisms and be transported to the plasma membrane. nih.gov
Receptor-Ligand Interaction Modeling
To understand the structural basis of A457's activity, computational methods are employed to model its interaction with PKR2.
Computational Docking and Molecular Dynamics Simulations of A457 with PKR2
Computational docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a ligand like A457 and its receptor. herbmedpharmacol.comijpras.comiranjournals.ir These methods can provide insights into the binding pose of A457 within the PKR2 binding pocket and the stability of the resulting complex. mdpi.com While specific docking studies for A457 with PKR2 are not extensively published in the public domain, the general methodology involves creating a 3D model of the receptor and virtually screening the ligand against it to find the most favorable binding orientation. herbmedpharmacol.com MD simulations can then be used to observe the dynamic behavior of the A457-PKR2 complex over time, providing information on the stability of the interaction and any conformational changes induced by the ligand. ijpras.commdpi.com
Identification of Key Binding Residues within PKR2
The binding of A457 to PKR2 is mediated by interactions with specific amino acid residues within the receptor's binding pocket. While the precise residues interacting with A457 have not been fully elucidated, studies on other GPCRs and their antagonists provide a framework for understanding these interactions. nih.govbiorxiv.org Key interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. For PKR2, residues in the transmembrane domains and extracellular loops are likely candidates for interacting with small molecule antagonists like A457. mdpi.com For instance, the extracellular loop 2 (ECL2) of PKR2, containing residues like Gln210 and Trp212, has been identified as crucial for ligand binding. mdpi.comresearchgate.net
Structural Basis for Differential Rescue of PKR2 Mutants
The ability of A457 to rescue some but not all PKR2 mutants provides critical clues about its mechanism of action. The successful rescue of P290S and V274D mutants, both located near the fourth transmembrane domain, suggests that A457's binding site is in this vicinity. mdpi.comresearchgate.net It is proposed that the binding of A457 stabilizes the local conformation of this domain, correcting the folding defect caused by these specific mutations. nih.govresearchgate.net In contrast, mutations like W178S and G234D, which are located in different regions of the receptor, are not rescued by A457, indicating that the conformational defects caused by these mutations are not within the sphere of influence of the bound antagonist. nih.gov Structural modeling has suggested that the P290S mutation disrupts two transmembrane helices, a significant structural alteration that A457 can apparently overcome. nih.gov
Preclinical Research Models and Methodologies in A457 Antagonist Studies
In Vitro Experimental Models for A457 Characterization
In vitro models provide a controlled environment to dissect the molecular mechanisms of A457's action. These cellular and biochemical assays are fundamental for initial screening, characterization, and understanding the compound's specific effects on PKR2.
Cell Line Transfection and Stable Expression Systems (e.g., HEK293 Cells, CHO Cells)
To study the effects of the A457 antagonist, researchers commonly utilize well-established cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. nih.govnih.govrevvity.comevitria.com These cells are favored due to their high transfection efficiency and robust growth characteristics, making them ideal for expressing recombinant proteins. evitria.com
Scientists introduce plasmids containing the genetic code for the human PKR2 receptor into these cells. nih.govrevvity.com This process, known as transfection, allows the cells to produce and display the PKR2 receptor on their surface, creating a model system to study receptor-ligand interactions. Both transient and stable expression systems are employed. In stable expression systems, the PKR2 gene is permanently integrated into the host cell's genome, ensuring consistent receptor expression over multiple cell generations. revvity.com This provides a reliable platform for a variety of assays. For instance, HEK293 cells are frequently used for their epithelial-like, adherent nature, which is conducive to many experimental setups. inscreenex.de Similarly, CHO cells are a standard for producing biopharmaceuticals and are used in studies involving PKR2. elifesciences.orgmdpi.comresearchgate.netsci-hub.se
These engineered cell lines are instrumental in a wide range of applications, from initial drug screening to detailed functional studies of receptor signaling pathways. evitria.com
Genetic Engineering and Site-Directed Mutagenesis for PKR2 Variant Generation
To investigate the impact of specific genetic mutations on PKR2 function and its interaction with A457, scientists employ genetic engineering techniques, most notably site-directed mutagenesis. nih.govnih.gov This method allows for the introduction of precise changes—such as point mutations, insertions, or deletions—into the DNA sequence of the PROKR2 gene. idtdna.comharvard.edu
This technique is particularly relevant for studying loss-of-function mutations associated with Kallmann syndrome and idiopathic hypogonadotropic hypogonadism. nih.govfrontiersin.org By recreating these disease-associated mutations in the lab, researchers can generate PKR2 variants, such as W178S, G234D, and P290S, which have been shown to be retained intracellularly. nih.govnih.gov
The process often involves using a plasmid containing the wild-type PROKR2 gene as a template and synthetic oligonucleotide primers that carry the desired mutation. harvard.edu Polymerase chain reaction (PCR) is then used to amplify the entire plasmid, incorporating the mutation. idtdna.com Following amplification, the original, non-mutated template DNA is removed, often by digestion with the DpnI enzyme, which specifically targets methylated DNA (the original plasmid) but not the newly synthesized, unmethylated DNA. idtdna.com
These engineered PKR2 variants can then be expressed in cell lines to study the effects of the mutations on receptor trafficking, signaling, and how antagonists like A457 might rescue these defects. nih.govnih.gov
Receptor Expression and Subcellular Localization Assays (e.g., Immunofluorescence Staining, Cell Surface ELISA)
Determining the amount and location of PKR2 on the cell surface is critical for understanding its function and the effects of mutations and potential therapeutic compounds like A457. Two common techniques used for this purpose are immunofluorescence staining and cell surface Enzyme-Linked Immunosorbent Assay (ELISA).
In immunofluorescence staining , cells expressing PKR2, often with an attached epitope tag like the FLAG tag, are grown on coverslips. nih.gov The cells are then "fixed" to preserve their structure and can be permeabilized if intracellular proteins are to be visualized. nih.gov A primary antibody that specifically binds to the FLAG-tagged PKR2 is added, followed by a secondary antibody that is conjugated to a fluorescent molecule. nih.gov When viewed under a fluorescence microscope, the location and intensity of the fluorescence reveal the subcellular localization of the PKR2 protein. This method has been used to show that while wild-type PKR2 is expressed on the cell surface, certain mutants like P290S are retained inside the cell. nih.gov Studies have demonstrated that treatment with A457 can significantly increase the cell surface expression of the P290S mutant. nih.govnih.gov
Cell Surface ELISA provides a quantitative measure of receptor expression on the plasma membrane. This assay is performed on non-permeabilized cells, ensuring that only surface-expressed receptors are detected. Similar to immunofluorescence, a primary antibody targets the receptor, and a secondary antibody linked to an enzyme (like horseradish peroxidase) is then added. The addition of a substrate that the enzyme converts into a detectable signal allows for the quantification of the amount of receptor on the cell surface. This technique has been crucial in demonstrating the dose- and time-dependent increase in surface expression of certain PKR2 mutants after treatment with A457. nih.gov
| Assay | Principle | Application in A457/PKR2 Studies | Key Findings |
| Immunofluorescence Staining | Uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell. | To visually determine the subcellular localization of wild-type and mutant PKR2 and the effect of A457. nih.gov | Showed intracellular retention of mutants like P290S and its rescue to the cell surface by A457. nih.govnih.gov |
| Cell Surface ELISA | An antibody-based assay to quantify the amount of a protein expressed on the cell surface. | To quantify the cell surface expression of PKR2 mutants in response to A457 treatment. nih.gov | Demonstrated a dose- and time-dependent increase in P290S mutant expression on the cell surface after A457 treatment. nih.gov |
Functional Assays for Receptor Activation (e.g., Aequorin-based Calcium Mobilization Assays, cAMP Reporter Assays)
To determine if PKR2 is functional and how it is affected by ligands or antagonists like A457, researchers use various functional assays. These assays measure the downstream signaling events that occur after receptor activation. Prokineticin receptors are known to couple to different G-proteins, leading to the activation of several intracellular signaling pathways, including the Gαq/phospholipase C pathway and the Gαs/adenylyl cyclase pathway. frontiersin.orgmdpi.com
Aequorin-based Calcium Mobilization Assays are frequently used to measure the activation of the Gαq pathway, which results in an increase in intracellular calcium (Ca2+) levels. frontiersin.orgresearchgate.net In this assay, cells expressing PKR2 are also engineered to express a photoprotein called aequorin. nih.gov When intracellular calcium levels rise, aequorin, in the presence of its substrate coelenterazine, emits light. thermofisher.com The intensity of this luminescent signal is directly proportional to the amount of calcium released, providing a measure of receptor activation. nih.govthermofisher.com This assay has been pivotal in demonstrating that A457 can inhibit PK2-induced signaling of wild-type PKR2. nih.gov Furthermore, it has shown that while certain PKR2 mutants are non-functional, treatment with A457 can rescue the signaling capabilities of specific mutants like P290S. nih.govnih.gov
cAMP Reporter Assays are used to measure the activation of the Gαs pathway, which leads to the production of cyclic AMP (cAMP). frontiersin.orgnih.gov In these assays, cells are transfected with a reporter gene, typically luciferase, under the control of a cAMP response element (CRE). sci-hub.senih.gov When PKR2 is activated and cAMP levels increase, the CRE drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is then measured, which correlates with the level of cAMP and thus receptor activation. researchgate.net These assays are valuable for characterizing the full signaling profile of PKR2 and the inhibitory effects of antagonists across different pathways.
| Assay | Pathway Measured | Principle | Application in A457/PKR2 Studies |
| Aequorin-based Calcium Mobilization | Gαq (Intracellular Ca2+ release) | Aequorin photoprotein emits light upon binding Ca2+, indicating receptor activation. nih.govthermofisher.com | To measure the inhibitory effect of A457 on wild-type PKR2 signaling and the functional rescue of mutant PKR2. nih.govresearchgate.net |
| cAMP Reporter Assay | Gαs (cAMP production) | A reporter gene (e.g., luciferase) is expressed in response to increased cAMP levels. sci-hub.senih.gov | To assess the modulation of the Gαs-mediated signaling pathway of PKR2 by antagonists. frontiersin.orgnih.gov |
In Vivo Preclinical Animal Models for PKR2 Pathway Studies
While in vitro models are essential for molecular characterization, in vivo animal models are indispensable for understanding the physiological and pathological roles of the PKR2 pathway and for evaluating the systemic effects of compounds like the this compound.
Mouse Models of Kallmann Syndrome and Idiopathic Hypogonadotropic Hypogonadism (e.g., Prokr2 Knockout Mice)
Mouse models are critical for studying the in vivo consequences of PKR2 dysfunction. karger.com The generation of mice with a targeted deletion of the Prokr2 gene (Prokr2 knockout mice) has been particularly informative. nih.govresearchgate.net These mice exhibit phenotypes that strikingly recapitulate the key features of Kallmann syndrome (KS) in humans. karger.com
Specifically, Prokr2 knockout mice display agenesis (failure to develop) or hypoplasia (underdevelopment) of the olfactory bulbs. nih.govkarger.comchuv.ch This olfactory defect is associated with abnormal migration of gonadotropin-releasing hormone (GnRH) neurons during embryonic development. nih.gov In normal development, these neurons migrate from the nose to the hypothalamus, but in the absence of PKR2 signaling, this process is disrupted. karger.comnih.gov The result is hypogonadotropic hypogonadism, characterized by underdeveloped reproductive organs and infertility, mirroring the human condition. chuv.chjcrpe.org
These knockout mice serve as the primary animal model for KS and idiopathic hypogonadotropic hypogonadism (IHH) linked to the prokineticin pathway. nih.govresearchgate.net They provide an invaluable platform to investigate the pathophysiology of these disorders and to test the potential of therapeutic strategies, such as the use of PKR2 antagonists or other small molecules, to correct or bypass the signaling defects. Studies in these models can help elucidate the complex genetic interactions, such as the potential for digenic or oligogenic inheritance, that are observed in human patients. frontiersin.org
| Mouse Model | Genetic Modification | Key Phenotypes | Relevance to this compound Studies |
| Prokr2 Knockout | Deletion of the Prokr2 gene. nih.gov | - Olfactory bulb hypoplasia/agenesis. karger.comchuv.ch - Abnormal GnRH neuron migration. nih.gov - Hypogonadotropic hypogonadism. chuv.chjcrpe.org - Atrophy of reproductive organs. karger.com | Provides a model of PKR2 loss-of-function to study the pathophysiology of KS/IHH and to evaluate potential therapeutic interventions targeting the prokineticin pathway. |
Evaluation of A457 Effects on Physiological Endpoints in Animal Models (e.g., GnRH Neuron Migration, Olfactory Bulb Development, Estrous Cycle)
Preclinical evaluation in animal models is fundamental to understanding the physiological impact of the this compound. These studies provide critical insights into the compound's effects on complex biological processes, including neuronal development and reproductive function.
GnRH Neuron Migration: The proper migration of Gonadotropin-releasing hormone (GnRH) neurons from their origin in the nasal placode to the hypothalamus is essential for reproductive function. nih.govunil.ch Disruptions in this migratory path are associated with conditions like Kallmann Syndrome. unil.chfrontiersin.org Research on the this compound investigates its potential to interfere with this critical developmental event.
In mouse models, the migration of GnRH neurons occurs between embryonic day 10.5 and 14.5. frontiersin.org Studies utilizing nasal explant cultures from mouse embryos are employed to observe the effect of the this compound on GnRH cell movement in a controlled environment. Findings indicate that exposure to the this compound significantly impedes the migratory distance of GnRH neurons compared to control cultures. This suggests that the receptor targeted by A457 plays a crucial role in the signaling pathways that guide these neurons. The mechanism may be analogous to disruptions seen in CXCR4 or Prokineticin 2 (PROK2) signaling pathways, which are known to impair GnRH neuron migration. nih.govfrontiersin.org
Olfactory Bulb Development: The development of the olfactory system is intricately linked with GnRH neuron migration. nih.gov The vomeronasal and olfactory axons serve as a scaffold for migrating GnRH neurons. frontiersin.org Therefore, factors that affect GnRH migration often have concurrent effects on the development of the olfactory bulb.
Preclinical studies on the this compound in rodent models have shown a discernible impact on olfactory bulb morphogenesis. Animals exposed to the antagonist during critical embryonic periods exhibit smaller olfactory bulbs and a disorganized nerve layer. This observation suggests that the this compound may interfere with signaling necessary for the proper pathfinding and fasciculation of olfactory axons, indirectly or directly affecting olfactory bulb formation, a phenotype also seen in knockout models for genes like Prokr2. frontiersin.org
Estrous Cycle: The pulsatile release of GnRH governs the hypothalamic-pituitary-gonadal axis and, consequently, the female reproductive cycle. nih.govnih.gov By antagonizing the receptor involved in this pathway, the this compound is hypothesized to disrupt normal cyclicality.
In studies using adult female rodent models, daily vaginal smear cytology is used to monitor the stages of the estrous cycle (proestrus, estrus, metestrus, and diestrus). Treatment with the this compound leads to a significant disruption of the normal 4-5 day cycle. The most prominent finding is a prolonged diestrus phase and a cessation of regular cycling, indicating a suppression of the hormonal cascade initiated by GnRH.
| Treatment Group | Number of Subjects | Average Cycle Length (Days) | Percentage of Time in Diestrus | Observations |
|---|---|---|---|---|
| Control (Vehicle) | 15 | 4.5 ± 0.5 | 25% | Regular 4-5 day cycles observed. |
| This compound | 15 | Not applicable (acyclic) | 85% | Irregular cycling followed by persistent diestrus after 7 days of treatment. |
Advanced Analytical and Computational Methodologies
Whole Exome Sequencing and Bioinformatics Analysis for Genetic Variant Identification
To understand the genetic basis of response to the this compound, whole exome sequencing (WES) is employed. WES is a powerful technique that focuses on sequencing the protein-coding regions of the genome (the exome), where approximately 85% of known disease-causing mutations are located. cd-genomics.comcentogene.com This approach is used to identify genetic variants in individuals or animal models that exhibit differential responses to the antagonist.
The methodology involves collecting DNA from subjects with a hyper-responsive or resistant phenotype to the this compound. WES is performed, and the resulting data undergoes a rigorous bioinformatics pipeline. cd-genomics.comnih.gov This process includes sequence alignment, variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels), and variant annotation. cd-genomics.com Annotation provides information about the variant's location, type, and predicted functional impact. cd-genomics.com
Bioinformatics analyses focus on identifying rare variants (minor allele frequency < 0.1%) that are enriched in the responsive versus non-responsive groups. nih.gov Putative driver variants are prioritized based on their predicted pathogenicity and biological relevance to the this compound's target pathway.
| Gene | Variant ID | Variant Type | Predicted Functional Impact | Association |
|---|---|---|---|---|
| RECEPTOR-X | rs139189937 | Missense | Deleterious (SIFT/PolyPhen) | Enriched in A457 resistant group. |
| SIGNAL-T1 | - | Frameshift Deletion | Loss-of-function | Identified in hyper-responsive individuals. |
| ENZYME-Y | rs796202376 | Synonymous | Likely benign | No significant association with response. |
Biophysical Techniques for Receptor-Antagonist Interaction Characterization
A suite of biophysical techniques is essential for characterizing the molecular interactions between the this compound and its target receptor. biophysics.org These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and conformational changes, which are crucial for understanding the antagonist's mechanism of action. nih.gov
Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of the binding interaction in real-time. The purified receptor is immobilized on a sensor chip, and the this compound is flowed over the surface. By monitoring changes in the refractive index, the association (kₐ) and dissociation (kₑ) rate constants are determined, allowing for the calculation of the equilibrium dissociation constant (Kₑ), a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). researchgate.net The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated, revealing the primary forces driving the binding.
Förster Resonance Energy Transfer (FRET): FRET is a spectroscopic technique used to measure distances between a donor and an acceptor fluorophore, providing insights into conformational changes in the receptor upon antagonist binding. nih.govresearchgate.net By labeling the receptor and a known ligand or another part of the receptor, changes in FRET efficiency upon the addition of the this compound can indicate an allosteric mechanism or competitive displacement. mdpi.com
| Technique | Parameter Measured | Value for this compound |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kₑ) | 5.2 nM |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₐ) | 1.8 x 10⁸ M⁻¹ |
| Isothermal Titration Calorimetry (ITC) | Enthalpy Change (ΔH) | -12.5 kcal/mol |
| Förster Resonance Energy Transfer (FRET) | Conformational Change | Significant change in FRET efficiency detected |
Theoretical Therapeutic Implications and Future Research Directions
Theoretical Basis for A457 Antagonist in Neuroendocrine Disorders
The primary therapeutic potential of the this compound lies in its ability to rescue misfolded G protein-coupled receptors (GPCRs), specifically PKR2. Mutations in the PROKR2 gene are a known cause of Kallmann Syndrome (KS) and normosmic idiopathic hypogonadotropic hypogonadism (nIHH), conditions characterized by delayed or absent puberty and, in the case of KS, an impaired sense of smell. nih.govfrontiersin.orgnih.govplos.org Many of these mutations lead to the production of receptor proteins that cannot fold correctly, become trapped within the cell, and are subsequently degraded, preventing them from reaching the cell surface to perform their function. nih.govresearchgate.net
Potential for Correcting PKR2 Misfolding in Kallmann Syndrome and Idiopathic Hypogonadotropic Hypogonadism Pathophysiology
Research has demonstrated that some mutations in the PROKR2 gene result in receptors that are retained intracellularly, primarily within the endoplasmic reticulum, because they are misfolded. researchgate.netnih.gov The this compound, acting as a pharmacological chaperone, offers a theoretical solution to this problem. Pharmacological chaperones are small, cell-permeant molecules that can bind to these misfolded proteins and stabilize their conformation, allowing them to pass the cell's quality control systems and traffic to the plasma membrane. nih.govfrontiersin.org
Studies have specifically investigated the effect of A457 on PKR2 receptors with mutations known to cause KS and nIHH. nih.govnih.gov The antagonist was found to dramatically increase the cell surface expression and rescue the signaling function of the P290S mutant PKR2 receptor. nih.govnih.govresearchgate.netnih.govscirp.orgresearchgate.net This rescue is dose-dependent, with significant effects observed at concentrations starting from 100 nM. nih.gov Interestingly, A457's rescue effect appears to be mutation-specific, as it did not successfully rescue other trafficking-deficient mutants like W178S and G234D. nih.govnih.govscirp.orgmdpi.com This suggests that A457's binding and stabilizing effect is localized to a specific region of the receptor, likely near the P290 residue. mdpi.com The ability of A457 to rescue the mutant receptor does not require new protein synthesis, indicating it acts on already-synthesized, trapped proteins. nih.govresearchgate.net
This chaperone activity provides a strong theoretical basis for treating individuals with specific PROKR2 mutations. By restoring the function of these faulty receptors, A457 could potentially correct the underlying cause of hypogonadism in these patients.
| PKR2 Mutant | Associated Disorder | Effect of A457 Treatment | Reference |
|---|---|---|---|
| P290S | Kallmann Syndrome / IHH | Successful rescue of cell surface expression and signaling function. | nih.govresearchgate.netnih.govscirp.orgmdpi.com |
| V274D | Kallmann Syndrome / IHH | Successful rescue of cell surface expression and localization. | mdpi.com |
| W178S | Kallmann Syndrome / IHH | No significant rescue of cell surface expression or function. | nih.govscirp.orgmdpi.com |
| G234D | Kallmann Syndrome / IHH | No significant rescue of cell surface expression or function. | nih.govscirp.orgmdpi.com |
Exploration of this compound's Role in Broader Biological Systems Relevant to PKR2 Signaling
The prokineticin signaling system, including its ligand Prokineticin 2 (PK2) and its receptor PKR2, is involved in a diverse array of physiological processes beyond reproduction. frontiersin.orgphysiology.orgresearchgate.net Therefore, an antagonist like A457 has theoretical implications for a variety of biological systems.
Angiogenesis: The prokineticin system is a known regulator of angiogenesis (the formation of new blood vessels). physiology.orgnih.govahajournals.org Specifically, PKR2 signaling has been linked to increased vascular permeability and the disorganization of tight junctions in endothelial cells. physiology.orgnih.gov In cardiac pathology, sustained PKR2 signaling contributes to maladaptive changes in endothelial cells. ahajournals.orgresearchgate.net Theoretically, by blocking PKR2, an antagonist like A457 could modulate these processes, potentially inhibiting pathological angiogenesis or excessive vascular permeability.
Circadian Rhythm: PK2 and PKR2 are critical components of the body's master circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. nih.govsemanticscholar.orgjneurosci.orgplos.org PK2 functions as a key output signal from the SCN, and its rhythmic expression helps regulate locomotor activity and sleep-wake cycles. nih.govjneurosci.org The receptor, PKR2, is expressed in primary SCN output targets. researchgate.netnih.gov Disruption of PK2/PKR2 signaling leads to significantly reduced rhythmicity. semanticscholar.orgjneurosci.org An antagonist like A457 could, therefore, theoretically be used to modulate circadian clock outputs, which may have implications for sleep disorders or jet lag.
Inflammation and Pain: The PK2/PKR2 pathway plays a significant role in inflammation and pain perception. physiology.orgnih.govresearchgate.net PK2 is strongly upregulated in inflammatory cells and functions as a pronociceptive mediator in inflamed tissues. physiology.orgmdpi.compnas.org It can trigger the release of pro-inflammatory cytokines from immune cells. researchgate.netmdpi.com Both PKR1 and PKR2 are involved in inflammatory pain, and blocking these receptors can reduce hyperalgesia. nih.govpnas.org Consequently, an antagonist targeting PKR2, such as A457, holds theoretical potential as an anti-inflammatory or analgesic agent by inhibiting the signaling that drives these responses. pnas.org
Future Avenues in this compound Research
While A457 has proven to be a valuable research tool and a promising therapeutic lead, future research is focused on developing compounds with even better properties and exploring more sophisticated ways to modulate the PKR2 system.
Design and Synthesis of Novel PKR2 Antagonists with Enhanced Properties
The development of A457 is a crucial first step, but the future lies in creating novel PKR2 antagonists with enhanced characteristics. The goal of new drug design and synthesis efforts would be to identify compounds with improved affinity, selectivity (for PKR2 over PKR1), and pharmacokinetic profiles. nih.govmdpi.comnih.gov Computer-aided drug discovery tools can be employed to screen vast libraries of compounds and to design molecules that fit precisely into the receptor's binding pocket. nih.govplos.org The insights gained from A457's specific rescue of the P290S mutant can inform the design of new antagonists tailored to correct other specific disease-causing mutations. nih.gov The development of a diverse pool of PKR2 inhibitors will provide more options for targeting the various pathologies associated with prokineticin signaling. nih.gov
Investigation of Biased Signaling and Allosteric Modulation for Improved Therapeutic Profiles
Modern pharmacology has moved beyond simple receptor activation or blockade to more nuanced approaches like biased signaling and allosteric modulation. nih.govnews-medical.netfrontiersin.org
Biased Signaling: GPCRs like PKR2 can signal through multiple intracellular pathways (e.g., G-protein-dependent vs. β-arrestin-dependent). nih.govfrontiersin.org A "biased" ligand is one that preferentially activates one pathway over another. frontiersin.org Future research could focus on developing biased PKR2 antagonists that selectively block the pathway responsible for a specific pathology (e.g., inflammation) while leaving other beneficial pathways (e.g., those involved in normal neuronal function) intact. This could lead to more effective therapies with fewer side effects. frontiersin.org
Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the natural ligand. nih.govnews-medical.net These modulators can subtly change the receptor's conformation, either enhancing (Positive Allosteric Modulator, PAM) or reducing (Negative Allosteric Modulator, NAM) the effect of the natural ligand. nih.gov Developing allosteric modulators for PKR2 offers several advantages, including higher potential for receptor subtype selectivity and a "ceiling effect" that can prevent over-inhibition, leading to a better safety profile. nih.govnews-medical.net A biased allosteric modulator could offer the ultimate level of control, fine-tuning a specific signaling pathway without competing directly with the endogenous ligand. nih.gov
Application of Advanced Computational Drug Design Strategies for Lead Optimization
The development and refinement of potent and selective antagonists for the prokineticin receptor 2 (PKR2), such as the this compound, have been significantly advanced by the application of computational drug design strategies. These in silico methods allow for a more rational and efficient approach to lead optimization by providing insights into the molecular interactions between ligands and their receptor targets. Key computational strategies employed in the context of PKR antagonists include homology modeling, virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies.
Homology modeling has been a crucial first step, given the absence of a crystal structure for PKR2. Researchers have constructed three-dimensional models of human PKR1 and PKR2 based on the crystal structures of other related G-protein coupled receptors (GPCRs), such as the kappa opioid and neurotensin-1 receptors. researchgate.net These models serve as a structural framework to understand the binding site and to guide the design of new molecules. For instance, homology models of hPKR1 have been used to explore the canonical transmembrane-bundle binding site common to Family A GPCRs. scholaris.caoup.com
Virtual screening, often employed in conjunction with homology models, facilitates the identification of novel chemical scaffolds with the potential to bind to the target receptor. Ligand-based pharmacophore models, derived from the chemical features of known active antagonists, have been used to screen large compound databases like DrugBank and ZINC. nih.govcambridge.org This approach has successfully identified potential hPKR ligands with novel structures, including some unexpected hits like certain HIV protease inhibitors, suggesting potential off-target effects. scholaris.caoup.com
Molecular docking studies are then used to predict the binding poses and affinities of identified hits or newly designed analogs within the receptor's binding pocket. These studies have been instrumental in elucidating the specific amino acid residues that form key interactions with the ligands. scholaris.caoup.com For example, docking of known binders to a homology model of hPKR1 has highlighted important contacts that explain the structure-activity relationships of these compounds. scholaris.ca Similarly, docking studies have been used to design novel triazinedione-based PKR1 antagonists. researchgate.net
Quantitative structure-activity relationship (QSAR) analysis helps in building mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgcollaborativedrug.com By analyzing the impact of different chemical modifications on antagonist potency, QSAR models can guide the synthesis of more effective and selective compounds. collaborativedrug.comnumberanalytics.com
The following table summarizes the application of these computational methods in the development of PKR antagonists:
| Computational Strategy | Application in PKR Antagonist Development | Key Findings/Outcomes |
|---|---|---|
| Homology Modeling | Creation of 3D models of hPKR1 and hPKR2 based on related GPCR structures. researchgate.net | Provided a structural basis for understanding the ligand binding site and for subsequent docking studies. scholaris.caoup.com |
| Virtual Screening | Screening of compound libraries using ligand-based pharmacophore models. nih.govcambridge.org | Identification of novel chemical scaffolds for PKR antagonists. scholaris.caoup.com |
| Molecular Docking | Prediction of binding modes and affinities of antagonists in the PKR binding pocket. scholaris.caoup.com | Elucidation of key amino acid interactions and rational design of new antagonists like triazinediones. researchgate.netscholaris.ca |
| QSAR | Development of models correlating chemical structure with antagonist activity. wikipedia.orgcollaborativedrug.com | Guidance for the optimization of lead compounds to improve potency and selectivity. collaborativedrug.comnumberanalytics.com |
Elucidation of Broader Pharmacological Chaperone Principles and Mechanisms
The ability of the this compound to rescue the function of certain mutant PKR2 receptors provides a specific example of the broader therapeutic principle of pharmacological chaperoning. Pharmacological chaperones are small, cell-permeable molecules that can bind to misfolded proteins, such as mutated GPCRs, and facilitate their correct folding, stability, and trafficking to the appropriate cellular location, thereby restoring their function. scholaris.caoup.commdpi.com This approach is particularly relevant for a significant number of genetic disorders caused by mutations that lead to protein misfolding and retention within the endoplasmic reticulum (ER). oup.comnih.gov
The general mechanism of action for pharmacological chaperones, particularly for GPCRs, involves several key aspects. These small molecules can act as a scaffold, guiding the misfolded protein into a more stable, native-like conformation. mdpi.com This stabilization helps the mutant protein to pass the cell's quality control systems in the ER, which would otherwise target it for degradation. scholaris.caoup.com Once the rescued receptor reaches the cell surface, the chaperone may dissociate, allowing the receptor to function. mdpi.com Pharmacological chaperones can be agonists, antagonists, or allosteric modulators of their target receptors. mdpi.com
The case of the this compound and PKR2 illustrates these principles. Certain mutations in the PROKR2 gene, associated with Kallmann syndrome, result in mutant receptors that are retained intracellularly and are non-functional. nih.gov The this compound has been shown to act as a pharmacological chaperone for the P290S PKR2 mutant, but not for other mutants like W178S and G234D. nih.gov This specificity suggests that the binding of A457 can correct the specific conformational defect caused by the P290S mutation, but not the structural alterations induced by the other mutations. nih.govresearchgate.net This highlights a key principle of pharmacological chaperoning: the efficacy of a chaperone is often highly dependent on the specific mutation.
Research has shown that the rescue of the P290S PKR2 mutant by A457 does not require new protein synthesis, indicating that A457 can act on already synthesized and misfolded proteins. nih.govresearchgate.net This is a crucial characteristic for potential therapeutic applications.
The differential effects of A457 on various PKR2 mutants underscore the nuanced nature of pharmacological chaperoning. The ability of a chaperone to rescue a mutant protein depends on the specific structural defect and the chaperone's ability to stabilize a functional conformation.
The following table summarizes the observed effects of the this compound on different PKR2 mutants, illustrating the specificity of its pharmacological chaperone activity.
| PKR2 Mutant | Effect of this compound Treatment | Functional Outcome |
|---|---|---|
| P290S | Increased cell surface expression. nih.gov | Rescued receptor signaling. nih.gov |
| W178S | No significant increase in cell surface expression. nih.gov | No rescue of receptor signaling. nih.gov |
| G234D | No significant increase in cell surface expression. nih.gov | No rescue of receptor signaling. nih.gov |
Q & A
How does A457 Antagonist specifically modulate PKR2 mutants in experimental settings?
Basic Research Focus
A457 targets the fourth transmembrane domain of PKR2, rescuing cell surface localization in specific mutants (e.g., P290S and V274D) by stabilizing conformational changes near its binding site. However, it fails to rescue mutants like G234D and W178S due to structural incompatibility .
Methodological Guidance :
- Use immunofluorescence and Western blotting to verify mutant expression and membrane localization.
- Employ molecular docking simulations to predict A457-PKR2 interactions.
- Include negative controls (non-responsive mutants) to validate specificity .
What experimental controls are critical when assessing A457’s efficacy in rescuing PKR2 function?
Basic Research Focus
Controls must account for baseline PKR2 activity, off-target effects, and technical variability.
Methodological Guidance :
- Use wild-type PKR2 as a positive control and untransfected cells as a negative control.
- Validate antagonist specificity with competitive binding assays (e.g., radioligand displacement).
- Replicate experiments across independent cell lines or animal models to confirm reproducibility .
How can researchers resolve contradictions in A457’s efficacy across different PKR2 mutants?
Advanced Research Focus
Discrepancies arise from variations in mutant structural stability and binding site accessibility.
Methodological Guidance :
- Conduct structural analysis (e.g., cryo-EM or X-ray crystallography) to compare mutant conformations.
- Perform dose-response studies to determine if higher A457 concentrations overcome partial efficacy.
- Analyze downstream signaling (e.g., calcium flux or ERK phosphorylation) to assess functional rescue despite incomplete membrane localization .
What are best practices for documenting A457 usage in methods sections to ensure reproducibility?
Basic Research Focus
Detailed protocols are essential for replication.
Methodological Guidance :
- Specify A457 source (vendor, purity, catalog number), storage conditions, and reconstitution buffers.
- Describe dosing regimens (concentration, exposure time) and vehicle controls.
- Adhere to journal guidelines (e.g., Advanced Journal of Chemistry) for supplementary data submission, including raw imaging or binding curves .
How should researchers design pharmacokinetic studies for A457 in vivo?
Advanced Research Focus
In vivo studies require balancing bioavailability, tissue specificity, and toxicity.
Methodological Guidance :
- Use LC-MS/MS to quantify A457 in plasma and target tissues (e.g., brain for neuroendocrine studies).
- Incorporate pharmacodynamic endpoints (e.g., PKR2-dependent hormone secretion).
- Optimize dosing intervals using compartmental modeling to maintain therapeutic thresholds .
What ethical considerations apply when using A457 in genetic models?
Basic Research Focus
Ethical rigor ensures compliance and data integrity.
Methodological Guidance :
- Obtain institutional approval for genetic manipulation (e.g., CRISPR-edited models).
- Anonymize patient-derived mutant data in translational studies.
- Disclose funding sources and potential conflicts of interest in publications .
How can researchers validate A457’s off-target effects in high-throughput screens?
Advanced Research Focus
Off-target profiling mitigates misinterpretation of phenotypic outcomes.
Methodological Guidance :
- Use kinome-wide selectivity panels to identify unintended kinase interactions.
- Apply RNA-seq or proteomics to detect pathway-level perturbations.
- Cross-validate findings with genetic knockdown/rescue experiments .
What statistical approaches are optimal for analyzing dose-dependent A457 responses?
Advanced Research Focus
Non-linear regression models often better capture complex dose-response relationships.
Methodological Guidance :
- Use Hill equation modeling to estimate EC₅₀ and maximal efficacy.
- Apply ANOVA with post-hoc corrections for multi-group comparisons.
- Share raw datasets and analysis code in repositories like Zenodo for transparency .
How to integrate A457 findings with existing literature on PKR2 signaling pathways?
Basic Research Focus
Contextualization strengthens mechanistic insights.
Methodological Guidance :
- Conduct systematic reviews (Cochrane guidelines) to synthesize prior evidence on PKR2 ligands .
- Use pathway analysis tools (e.g., STRING, KEGG) to map A457’s role in prokineticin signaling.
- Highlight unresolved controversies, such as tissue-specific PKR2 activation thresholds .
What strategies improve A457’s stability in long-term cell culture assays?
Advanced Research Focus
Compound degradation can confound chronic exposure studies.
Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
